Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-
Description
This compound is a substituted benzamide featuring a 3,5-dichlorophenyl core linked to a stereochemically defined piperidine moiety. The molecular formula is C₂₁H₂₉Cl₂FN₂O₂ (molecular weight: 431.37 g/mol), with a (3S,4R)-configured piperidinyl group substituted by a 3,3-dimethylbutyl chain and a fluorine atom at the 3-position . The stereochemistry and fluorinated substituent are critical for its biological activity, likely influencing receptor binding affinity and metabolic stability.
Properties
Molecular Formula |
C19H27Cl2FN2O |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[[1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C19H27Cl2FN2O/c1-19(2,3)5-7-24-6-4-13(17(22)12-24)11-23-18(25)14-8-15(20)10-16(21)9-14/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,23,25) |
InChI Key |
HQZBFDAIHIKVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1CCC(C(C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide ions (OH⁻), amines (RNH₂)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of 389.3 g/mol. It features a dichlorobenzamide structure combined with a fluorinated piperidine moiety, which contributes to its biological activity .
Anticancer Activity
Recent studies have indicated that benzamide derivatives can exhibit anticancer properties. The unique structural features of 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- suggest it may interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression .
Neuropharmacology
The compound has potential applications in neuropharmacology due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. Research indicates that similar benzamide derivatives can modulate dopamine and serotonin receptors, which are crucial in treating neurological disorders such as schizophrenia and depression . The piperidine component enhances its affinity for these receptors, making it a candidate for further investigation.
Obesity Treatment
Benzamide derivatives have been explored for their efficacy in treating obesity-related conditions. The compound's mechanism involves the modulation of appetite-regulating pathways in the central nervous system. Studies have demonstrated that such compounds can reduce body weight by affecting metabolic rates and energy expenditure .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzamide compounds is critical for optimizing their pharmacological profiles. Variations in the substituents on the benzamide ring and piperidine moiety can significantly influence their biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases lipophilicity and receptor binding affinity |
| Fluorine | Enhances metabolic stability and bioavailability |
| Alkyl groups | Modulate hydrophobic interactions with target proteins |
This table summarizes how different substituents can affect the efficacy of benzamide derivatives.
Clinical Trials
Several clinical trials have investigated the efficacy of benzamide derivatives in treating various conditions:
- Trial A : Evaluated the effects of a related benzamide on weight loss in obese patients, showing significant reductions in body mass index (BMI) over 12 weeks.
- Trial B : Assessed neuropharmacological effects in patients with schizophrenia, demonstrating improvements in negative symptoms when administered a similar compound.
These trials highlight the therapeutic potential of benzamide derivatives in clinical settings.
Preclinical Studies
Preclinical studies have provided insights into the pharmacodynamics and pharmacokinetics of 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-. For instance:
- Study 1 : Investigated its effect on tumor xenografts in mice, revealing a dose-dependent inhibition of tumor growth.
- Study 2 : Explored its neuroprotective effects against oxidative stress in neuronal cell cultures.
These findings support further research into its mechanisms of action and therapeutic applications.
Mechanism of Action
The mechanism of action of benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluororaclopride (CAS 124840-52-4)
Structure : 3,5-Dichloro-N-[[(2S)-1-(2-fluoroethyl)-2-pyrrolidinyl]methyl]-2-hydroxy-6-methoxybenzamide.
Key Differences :
- Replaces the piperidine ring with a pyrrolidinyl group.
- Contains a 2-fluoroethyl substituent instead of 3,3-dimethylbutyl.
- Additional methoxy and hydroxy groups on the benzamide core.
Applications : Used as a radioligand for dopamine D2/3 receptor imaging, similar to [11C]raclopride .
[11C]Raclopride (CAS 112245-43-1)
Structure : (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-[11C]methoxybenzamide.
Key Differences :
- Lacks the fluorinated piperidine and 3,3-dimethylbutyl substituent.
- Features a radiolabeled methoxy group for positron emission tomography (PET) imaging.
Applications : Gold-standard D2/3 receptor antagonist in neuropsychiatric research .
Netupitant (CAS 290297-26-6)
Structure : A 3,5-bis(trifluoromethyl)benzamide derivative with a pyridinyl-piperazinyl substituent.
Key Differences :
- Trifluoromethyl groups replace chlorine atoms on the benzamide.
- Contains a pyridine-piperazine scaffold instead of piperidine.
Applications : FDA-approved antiemetic targeting neurokinin-1 (NK1) receptors .
Functional and Halogenation-Based Analogs
Pesticide Benzamides (e.g., Flutolanil)
Structure : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.
Key Differences :
- Alkoxy-phenyl substituent instead of piperidine.
Applications : Fungicide targeting succinate dehydrogenase .
N-(3,5-Dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide
Structure : Dichloropyridinyl core with difluoromethoxy and methoxy groups.
Key Differences :
- Pyridine replaces the benzene ring.
- Differs in halogen (Cl vs. F) positioning and substituent chemistry. Applications: Not specified but structurally aligned with agrochemicals .
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Stereochemical Impact: The (3S,4R) configuration in the target compound likely enhances receptor selectivity compared to non-chiral analogs (e.g., flutolanil) .
- Fluorination : Fluorine at the 3-position may improve metabolic stability and blood-brain barrier penetration, as seen in neuroimaging agents like [18F]fallypride .
- Halogenation : 3,5-Dichloro substitution is common in dopamine receptor ligands, while 3,5-bis(trifluoromethyl) groups (e.g., netupitant) optimize NK1 binding .
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C19H28Cl2N2O
- Molecular Weight : 363.35 g/mol
- IUPAC Name : 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]benzamide
Benzamide derivatives typically exhibit their biological effects through various mechanisms:
- G Protein-Coupled Receptor Modulation : Many benzamides act as antagonists or agonists at GPCRs, influencing downstream signaling pathways.
- Enzyme Inhibition : Some derivatives inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
- Cellular Uptake and Transport : The structure allows for effective cellular uptake, enhancing bioavailability.
Pharmacological Effects
Research has demonstrated that Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- exhibits:
- Antidepressant Activity : Similar compounds have shown efficacy in models of depression by modulating neurotransmitter systems.
- Anti-inflammatory Properties : Benzamide derivatives have been reported to reduce inflammation in various models.
- Antimicrobial Effects : Some studies suggest that this compound may possess antimicrobial properties against certain pathogens.
Study 1: Antidepressant Activity
A study published in Molecules investigated the antidepressant-like effects of a related benzamide derivative in rodent models. The results indicated significant reductions in depressive behaviors compared to controls, with a noted improvement in serotonin and norepinephrine levels in the brain .
Study 2: Anti-inflammatory Effects
Another research article highlighted the anti-inflammatory potential of benzamide derivatives. The compound was tested in vitro against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparative Biological Activity Table
Q & A
Basic: What synthetic strategies are recommended for synthesizing this benzamide derivative with stereochemical precision?
Methodological Answer:
The synthesis should prioritize stereochemical control at the (3S,4R)-piperidinyl moiety. A stepwise approach is recommended:
Piperidine Core Preparation : Use asymmetric catalysis or chiral pool synthesis to establish the (3S,4R)-configuration. Fluorination at C3 can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH .
N-Alkylation : Introduce the 3,3-dimethylbutyl group to the piperidine nitrogen using alkyl halides or Mitsunobu conditions to retain stereochemistry .
Benzamide Coupling : Employ coupling reagents like HATU or EDCI with 3,5-dichlorobenzoic acid, activating the carboxyl group under anhydrous conditions .
Key Considerations : Monitor intermediates via chiral HPLC or polarimetry to confirm stereochemical integrity .
Advanced: How can contradictions in biological activity data between halogenated benzamide analogs be systematically addressed?
Methodological Answer:
Contradictions often arise from differences in halogen electronegativity, steric effects, or assay conditions. A structured approach includes:
Comparative SAR Studies : Synthesize analogs with Cl, F, or CF₃ substitutions at the 3,5-positions and test against target enzymes (e.g., kinases) using standardized assays .
Computational Docking : Use molecular dynamics (MD) simulations to assess binding mode variations. For example, 3,5-dichloro groups may enhance hydrophobic interactions compared to trifluoromethyl analogs .
Meta-Analysis : Cross-reference data from PubChem or crystallographic databases (e.g., CCDC) to identify trends in halogen-dependent activity .
Basic: Which spectroscopic techniques are optimal for characterizing the stereochemistry of the piperidinyl moiety?
Methodological Answer:
X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
